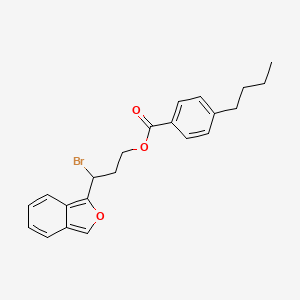![molecular formula C15H16ClNOS B14536772 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine CAS No. 62403-60-5](/img/structure/B14536772.png)
4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine typically involves the reaction of thiophene derivatives with chlorophenyl compounds under specific conditions. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated thiophene derivatives.
Scientific Research Applications
4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, while the morpholine ring can interact with polar residues .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Another thiophene derivative with antimicrobial properties.
5-Bromothiophene-2-carbohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-{[5-(4-Chlorophenyl)thiophen-2-yl]methyl}morpholine is unique due to the combination of the chlorophenyl group and the morpholine ring, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, from medicinal chemistry to material science .
Properties
CAS No. |
62403-60-5 |
|---|---|
Molecular Formula |
C15H16ClNOS |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
4-[[5-(4-chlorophenyl)thiophen-2-yl]methyl]morpholine |
InChI |
InChI=1S/C15H16ClNOS/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-17-7-9-18-10-8-17/h1-6H,7-11H2 |
InChI Key |
CYWFSLOSXFOYBC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14536694.png)
![(1,2-Dihydronaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)methanone](/img/structure/B14536716.png)

![2-Butyl-3-[(4-nitrophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14536727.png)


![2-[(2-Methylcyclohex-3-en-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14536750.png)

![8-Methyl-1,4-dioxaspiro[4.5]decane-7,8-diol](/img/structure/B14536758.png)



![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 6-ethyl-2,4,7-trimethyl-](/img/structure/B14536791.png)
![5,6-Dichlorospiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14536797.png)
